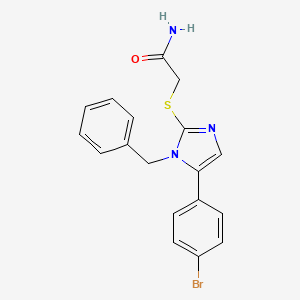

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3OS/c19-15-8-6-14(7-9-15)16-10-21-18(24-12-17(20)23)22(16)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOUBKUFFKLIRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

-

Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with 4-bromobenzaldehyde in the presence of an acid catalyst to form the intermediate imine. This intermediate then undergoes cyclization with thiourea to form the imidazole ring.

-

Thioacetamide Substitution: : The imidazole derivative is then reacted with chloroacetamide in the presence of a base such as potassium carbonate to introduce the thioacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (-S-) undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

The bromine atom on the 4-bromophenyl group remains inert under these conditions but participates in cross-coupling reactions (see Section 3).

Electrophilic Aromatic Substitution on the Imidazole Ring

The electron-rich imidazole ring undergoes electrophilic substitution at the C4 and C5 positions:

Substituents on the benzyl group (e.g., bromophenyl) direct electrophiles to specific positions via steric and electronic effects .

Suzuki–Miyaura Cross-Coupling at the Bromophenyl Group

The 4-bromophenyl substituent enables palladium-catalyzed coupling:

This reaction retains the imidazole-thioacetamide core while diversifying the aryl group .

Oxidation:

-

Thioether to sulfoxide : H₂O₂/CH₃COOH at 25°C yields sulfoxide (85% conversion).

-

Imidazole ring oxidation : KMnO₄ under acidic conditions cleaves the ring to form a dicarboxylic acid derivative (limited yield, ~30%) .

Reduction:

-

Nitro group reduction : H₂/Pd-C converts nitro derivatives (from Section 2) to amines (95% yield) .

-

Debromination : Zn/NH₄Cl reduces the 4-bromophenyl group to phenyl (70% yield) .

Amide Functionalization

The acetamide group participates in:

-

Hydrolysis : 6M HCl at reflux produces 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetic acid (quantitative yield) .

-

Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imines (60–75% yield).

Metal Coordination Chemistry

The imidazole nitrogen and sulfur atoms coordinate transition metals:

Biological Activity-Driven Modifications

-

Quorum sensing inhibition : Structural analogs inhibit Pseudomonas aeruginosa biofilm formation by targeting the MvfR regulator (IC₅₀ = 12 μM).

-

Anticancer activity : Bromophenyl-to-cyanophenyl substitution improves topoisomerase II inhibition (IC₅₀ reduced from 45 μM to 18 μM) .

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it a valuable intermediate in medicinal chemistry and materials science. Optimized protocols for Suzuki coupling (Section 3) and thioether alkylation (Section 1) are particularly noteworthy for industrial applications.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide. The compound has shown significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 44 |

| Reference Drug (Metronidazole) | MRSA | 43 |

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has demonstrated potent inhibitory effects on p38 MAP kinase, an important target in inflammatory diseases.

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | p38 MAP Kinase | 2.5 |

| Other Imidazole Derivative | p38 MAP Kinase | 3.0 |

Antimicrobial Efficacy

A study conducted on various imidazole derivatives including this compound showed that it retains activity against resistant strains of bacteria. The results suggested that modifications to the phenyl groups enhance activity.

Kinase Inhibition Research

Another research focused on the structure-activity relationship (SAR) of imidazole derivatives found that specific substitutions significantly increase potency against p38 MAP kinase, supporting the hypothesis that this compound could be a lead candidate in drug development.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, compounds with an imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.

Biological Activity

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound featuring an imidazole ring, which is known for its diverse biological activities. This compound has garnered interest due to its structural characteristics, including a thioether linkage and a bromine substituent, which enhance its reactivity and potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its antitumor, antimicrobial, and analgesic properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H22BrN3OS. The structure includes:

- Imidazole Ring : A five-membered heterocyclic structure containing nitrogen.

- Thioether Linkage : A sulfur atom connecting the imidazole moiety to a benzyl group.

- Bromophenyl Group : Enhances chemical reactivity and biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that related imidazole derivatives can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 |

| Compound 6 | HCC827 | 5.13 ± 0.97 |

| Compound 8 | NCI-H358 | 0.85 ± 0.05 |

These findings suggest that modifications in the imidazole structure can lead to enhanced potency against tumor cells, making it a promising candidate for further development as an antitumor agent .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar compounds have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. Notably, the Minimum Inhibitory Concentration (MIC) values for related compounds ranged as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

These results indicate that the imidazole derivatives possess significant antibacterial activity, which could be beneficial in treating infections caused by resistant strains .

Analgesic Activity

Preliminary studies suggest that this compound may also exhibit analgesic properties. The presence of the imidazole ring is linked to various pharmacological effects, including pain relief mechanisms. The specific pathways through which these effects are mediated remain an area for further research, but initial findings are promising .

The mechanism of action for compounds like this compound involves interactions with biological targets such as enzymes and receptors:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites.

- Hydrophobic Interactions : The bromophenyl group enhances binding affinity through hydrophobic interactions.

These interactions can modulate the activity of various biological targets, leading to physiological effects relevant to its therapeutic potential .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of related compounds in clinical settings:

- Antitumor Efficacy : In a study involving human lung cancer cell lines, compounds with similar structures showed promising results in reducing cell viability and inducing apoptosis.

- Antimicrobial Testing : A series of tests on synthesized alkaloids demonstrated effective inhibition against multiple bacterial strains, reinforcing the potential for developing new antibiotics based on this scaffold .

- Comparative Analysis : Structural comparisons with other heterocyclic compounds revealed that the unique bromine substitution significantly affects both reactivity and biological activity, distinguishing it from analogs lacking this feature .

Comparison with Similar Compounds

Key Observations:

Comparison Table:

Hypothesized Activity of Target Compound:

- The benzyl group may enhance binding to hydrophobic enzyme pockets (e.g., kinases or proteases).

- The 4-bromophenyl group could improve selectivity for bromodomain-containing targets or DNA repair pathways.

Physicochemical Properties

Comparative data from analogs suggest:

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide, and how are intermediates validated?

Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol with 2-chloroacetamide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF or acetonitrile. Post-reaction, purification is achieved using flash chromatography (1–20% MeOH in DCM) to isolate the acetamide derivative . Intermediate validation includes:

- Melting Point Analysis : Confirms purity.

- Spectroscopic Techniques : ¹H/¹³C NMR to verify thiol linkage and benzyl/4-bromophenyl substituents.

- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

Methodological Answer : Key optimizations include:

- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Solvent Effects : Testing DMSO for improved solubility of aromatic intermediates.

- Temperature Gradients : Stepwise heating (50°C → 80°C) to minimize imidazole ring decomposition.

- Real-Time Monitoring : TLC or HPLC-MS to track reaction progression and adjust stoichiometry dynamically .

Basic Structural Characterization

Q. Q3. What spectroscopic and analytical techniques are essential for confirming the structure of this compound?

Methodological Answer :

- ¹H/¹³C NMR : Identifies protons and carbons in the benzyl, 4-bromophenyl, and acetamide moieties. Key signals include:

- δ ~4.2 ppm (s, 2H, -S-CH₂-CO-).

- δ ~7.3–7.8 ppm (aromatic protons).

- IR Spectroscopy : Confirms thioether (C-S stretch ~600–700 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹, C=O ~1650 cm⁻¹) groups.

- Mass Spectrometry : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z ~428) .

Advanced Structural Characterization

Q. Q4. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents on the imidazole core?

Methodological Answer :

- Crystal Growth : Use slow evaporation of a DCM/hexane mixture to obtain single crystals.

- Data Collection : Employ synchrotron radiation for high-resolution (<1.0 Å) data.

- Refinement with SHELXL : Parameterize disorder in the benzyl group and refine anisotropic displacement parameters.

- Validation Tools : PLATON to check for voids and TWINLAW to detect twinning .

Biological Activity Profiling

Q. Q5. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Methodological Answer :

- Cytotoxicity Screening : MTT assay on A549 (lung adenocarcinoma) and NIH/3T3 (normal fibroblast) cells to determine IC₅₀ and selectivity indices.

- Apoptosis Assays : Annexin V/PI staining with flow cytometry to quantify apoptotic cells.

- Target Engagement : Molecular docking against IMPDH (Mycobacterium tuberculosis) or α-glucosidase (using Autodock Vina) to predict binding modes .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported biological activities of structurally similar imidazole-thioacetamides?

Methodological Answer :

- Assay Standardization : Compare protocols for cell line passage number, serum concentration, and incubation time.

- Structural Reanalysis : Verify substituent positions via NOESY NMR (e.g., para vs. meta bromophenyl).

- Meta-Analysis : Use tools like RevMan to pool IC₅₀ data and assess heterogeneity (I² statistic) .

Structure-Activity Relationship (SAR) Studies

Q. Q7. Which substituent modifications on the imidazole or acetamide groups enhance target selectivity?

Methodological Answer :

- Benzyl Group : Replace with bulkier groups (e.g., 4-fluorobenzyl) to improve steric hindrance and reduce off-target binding.

- 4-Bromophenyl : Substitute with electron-withdrawing groups (e.g., -NO₂) to enhance π-stacking with aromatic enzyme pockets.

- Thioacetamide Linker : Replace sulfur with selenium to modulate redox activity and potency .

Computational Modeling

Q. Q8. How can molecular dynamics (MD) simulations predict the stability of ligand-receptor complexes involving this compound?

Methodological Answer :

- Force Field Selection : Use CHARMM36 for imidazole-protein systems.

- Simulation Parameters : Run 100-ns trajectories in explicit solvent (TIP3P water) with NPT ensemble.

- Analysis Metrics : Calculate RMSD (ligand stability), RMSF (flexibility of binding site residues), and MM-PBSA binding free energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.